Cas no 17467-32-2 (N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine)

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is a synthetic organic compound with versatile applications in the pharmaceutical and agrochemical industries. Its unique structure and functional groups make it suitable for the synthesis of active pharmaceutical ingredients and agricultural pesticides. This compound offers enhanced stability, improved solubility, and high reactivity, contributing to efficient synthetic routes and optimized performance in final products.
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine structure
17467-32-2 structure
Product name:N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
CAS No:17467-32-2
MF:C9H9N3S
MW:191.252859830856
CID:1360180
PubChem ID:10943304

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Thiadiazol-5-amine, N-methyl-3-phenyl-
    • N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
    • 17467-32-2
    • G46738
    • Z1259041625
    • CS-0236179
    • SCHEMBL9852227
    • AKOS014603482
    • EN300-1695834
    • Inchi: InChI=1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)
    • InChI Key: JDQNWJATWCEAPQ-UHFFFAOYSA-N
    • SMILES: CNC1=NC(=NS1)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 191.05187
  • Monoisotopic Mass: 191.05171847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • PSA: 37.81

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1695834-5.0g
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
17467-32-2 95.0%
5.0g
$1448.0 2025-03-21
Chemenu
CM439409-250mg
N-METHYL-3-PHENYL-1,2,4-THIADIAZOL-5-AMINE
17467-32-2 95%+
250mg
$256 2023-02-17
Enamine
EN300-1695834-5g
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
17467-32-2 95%
5g
$1448.0 2023-09-20
Enamine
EN300-1695834-10g
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
17467-32-2 95%
10g
$2146.0 2023-09-20
Enamine
EN300-1695834-1g
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
17467-32-2 95%
1g
$499.0 2023-09-20
1PlusChem
1P01DZBX-1g
N-METHYL-3-PHENYL-1,2,4-THIADIAZOL-5-AMINE
17467-32-2 95%
1g
$679.00 2024-06-19
A2B Chem LLC
AX31133-5g
N-METHYL-3-PHENYL-1,2,4-THIADIAZOL-5-AMINE
17467-32-2 95%
5g
$1560.00 2024-04-20
1PlusChem
1P01DZBX-250mg
N-METHYL-3-PHENYL-1,2,4-THIADIAZOL-5-AMINE
17467-32-2 95%
250mg
$300.00 2024-06-19
1PlusChem
1P01DZBX-500mg
N-METHYL-3-PHENYL-1,2,4-THIADIAZOL-5-AMINE
17467-32-2 95%
500mg
$525.00 2024-06-19
1PlusChem
1P01DZBX-5g
N-METHYL-3-PHENYL-1,2,4-THIADIAZOL-5-AMINE
17467-32-2 95%
5g
$1852.00 2024-06-19

Additional information on N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Introduction to N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine (CAS No. 17467-32-2) in Modern Chemical Biology and Medicinal Chemistry

The compound N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, identified by its CAS number 17467-32-2, represents a significant molecule in the realm of chemical biology and medicinal chemistry. This heterocyclic amine derivative has garnered attention due to its structural versatility and potential pharmacological applications. The presence of a thiadiazole core, combined with a phenyl substituent and a methyl group, endows this compound with unique electronic and steric properties that make it a valuable scaffold for drug discovery.

Thiadiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of nitrogen and sulfur atoms in the thiadiazole ring system contributes to its ability to interact with biological targets such as enzymes and receptors. In particular, the N-methyl-3-phenyl moiety enhances the compound's lipophilicity and solubility, which are critical factors for oral bioavailability and membrane permeability. These characteristics have made N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine a subject of extensive research in the development of novel therapeutic agents.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of bioactive molecules like N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine. Researchers have leveraged machine learning algorithms to predict binding affinities and optimize molecular structures for improved efficacy. For instance, studies have demonstrated that modifications to the phenyl ring can significantly alter the compound's interaction with target proteins. This has led to the identification of analogs with enhanced potency and reduced toxicity.

The pharmacological profile of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine has been explored in several preclinical studies. One notable area of investigation is its potential as an inhibitor of kinases involved in cancer progression. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with tumor growth. Preliminary data suggest that N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine can modulate kinase activity by competing with ATP for binding sites or by stabilizing inactive conformations of these enzymes. These findings have opened new avenues for developing targeted therapies against various malignancies.

In addition to its anti-cancer applications, N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including rheumatoid arthritis and atherosclerosis. The compound's ability to inhibit inflammatory cytokine production has been attributed to its interaction with transcription factors such as NFκB. By modulating these pathways, N-methyl-3-phenyl-1,2,4-thiadiazol-5-am ine may help reduce inflammation and alleviate symptoms associated with these diseases.

The synthesis of N-methyl 3 phenyl 1 2 4 thiadiazol 5 am ine (CAS No 17467 32 2) involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The construction of the thiadiazole core typically begins with condensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization steps introduce the phenyl group and the methyl amine substituent. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic strategies ensure that researchers can obtain sufficient quantities of the compound for both laboratory studies and potential clinical trials.

The structural features of N-methyl 3 phenyl 1 2 4 thiadiazol 5 am ine also make it an attractive candidate for material science applications beyond pharmaceuticals. The thiadiazole ring system exhibits photochemical stability and can be incorporated into polymers to enhance their thermal resistance or electronic properties. Recent research has explored its use in organic semiconductors and light-emitting diodes (OLEDs), where its electron-withdrawing nature contributes to efficient charge transport.

As interest in green chemistry grows, efforts have been made to develop sustainable synthetic routes for N-methyl 3 phenyl 1 2 4 thiadiazol 5 am ine. Researchers are investigating biocatalytic methods and solvent-free reactions to minimize waste generation and energy consumption. These approaches align with global initiatives to promote environmentally friendly chemical processes while maintaining high standards of product quality.

The future prospects for N-methyl 3 phenyl 1 2 4 thiadiazol 5 am ine are promising as new methodologies emerge in chemical biology and medicinal chemistry. Continued exploration of its pharmacological properties will likely uncover additional therapeutic uses or lead to the development of next-generation drugs based on its scaffold structure. Collaborative efforts between academia and industry will be essential in translating laboratory findings into clinical applications that benefit patients worldwide.

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